molecular formula C28H26O6 B1345488 PHENOLPHTHALEIN DIBUTYRATE CAS No. 62625-15-4

PHENOLPHTHALEIN DIBUTYRATE

Cat. No.: B1345488
CAS No.: 62625-15-4
M. Wt: 458.5 g/mol
InChI Key: JKODXQNSKLMPQT-UHFFFAOYSA-N
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Description

PHENOLPHTHALEIN DIBUTYRATE is a complex organic compound with a unique structure This compound is characterized by the presence of butanoic acid esterified with a phenylene group and an isobenzofuranyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHENOLPHTHALEIN DIBUTYRATE typically involves the esterification of butanoic acid with a phenylene group and an isobenzofuranyl moiety. The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to maintain consistent quality and efficiency. The use of automated systems and precise control of reaction parameters are crucial in industrial settings to achieve optimal production rates.

Chemical Reactions Analysis

Types of Reactions

PHENOLPHTHALEIN DIBUTYRATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The phenylene and isobenzofuranyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, PHENOLPHTHALEIN DIBUTYRATE is used as a precursor for synthesizing various complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound’s potential biological activity is of interest in research, particularly in studying its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which PHENOLPHTHALEIN DIBUTYRATE exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s structure allows it to bind to specific receptors or enzymes, influencing their activity and resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalic anhydride: Similar in structure but lacks the butanoic acid ester group.

    Isobenzofuran: Shares the isobenzofuranyl moiety but differs in the ester linkage.

    Phenyl butanoate: Contains the butanoic acid ester but lacks the isobenzofuranyl group.

Uniqueness

PHENOLPHTHALEIN DIBUTYRATE is unique due to its combination of functional groups and structural features

Properties

IUPAC Name

[4-[1-(4-butanoyloxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O6/c1-3-7-25(29)32-21-15-11-19(12-16-21)28(24-10-6-5-9-23(24)27(31)34-28)20-13-17-22(18-14-20)33-26(30)8-4-2/h5-6,9-18H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKODXQNSKLMPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)OC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069592
Record name Butanoic acid, (3-oxo-1(3H)-isobenzofuranylidene)di-4,1-phenylene ester
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Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62625-15-4
Record name 1,1′-[(3-Oxo-1(3H)-isobenzofuranylidene)di-4,1-phenylene] dibutanoate
Source CAS Common Chemistry
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Record name Butanoic acid, 1,1'-((3-oxo-1(3H)-isobenzofuranylidene)di-4,1-phenylene) ester
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Record name Phenolphthalein, dibutyrate
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Record name Butanoic acid, 1,1'-[(3-oxo-1(3H)-isobenzofuranylidene)di-4,1-phenylene] ester
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Record name Butanoic acid, (3-oxo-1(3H)-isobenzofuranylidene)di-4,1-phenylene ester
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Record name (3-oxo-1(3H)-isobenzofurylidene)di-p-phenylene dibutyrate
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